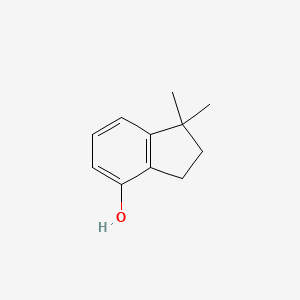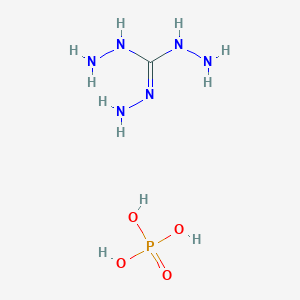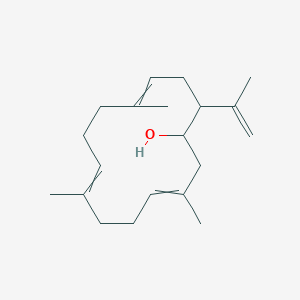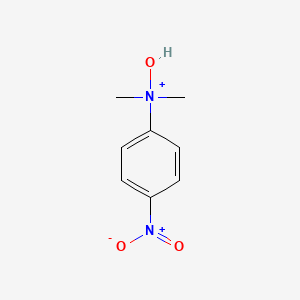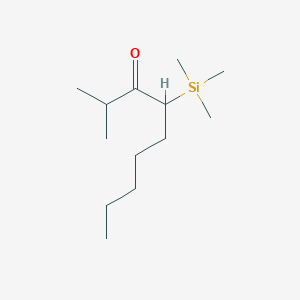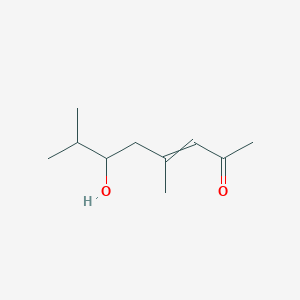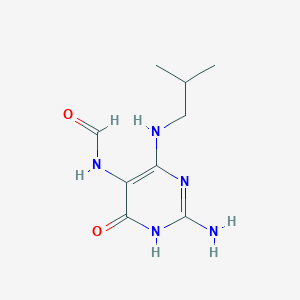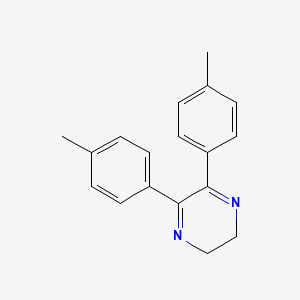![molecular formula C29H42O3S B14349229 S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate CAS No. 90336-50-8](/img/structure/B14349229.png)
S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a benzene ring substituted with decyloxy and hexyloxy groups, as well as a carbothioate functional group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate typically involves the esterification of 4-(decyloxy)phenol with 4-(hexyloxy)benzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron (Fe) or sulfuric acid (H₂SO₄) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Brominated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate is utilized in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: In the study of enzyme-catalyzed reactions involving ester bonds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The carbothioate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Decyloxy)phenyl 4-(hexyloxy)benzoate: Similar structure but lacks the carbothioate group.
4-(Hexyloxy)phenyl 4-(decyloxy)benzoate: Similar structure with reversed substituents.
4-(Decyloxy)phenyl 4-(allyloxy)benzoate: Contains an allyloxy group instead of a hexyloxy group.
Uniqueness
S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate is unique due to the presence of the carbothioate group, which imparts distinct chemical reactivity and potential biological activity. This functional group differentiates it from other similar compounds and expands its range of applications in scientific research.
Propriétés
Numéro CAS |
90336-50-8 |
|---|---|
Formule moléculaire |
C29H42O3S |
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
S-(4-decoxyphenyl) 4-hexoxybenzenecarbothioate |
InChI |
InChI=1S/C29H42O3S/c1-3-5-7-9-10-11-12-14-24-32-27-19-21-28(22-20-27)33-29(30)25-15-17-26(18-16-25)31-23-13-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3 |
Clé InChI |
SPTOQRPZQOPKQV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


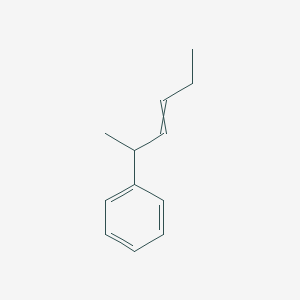

![N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14349163.png)
![1-[(10-Bromodecyl)oxy]naphthalene](/img/structure/B14349168.png)
![N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14349170.png)

